4-Ethyl-1,3-thiazole-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

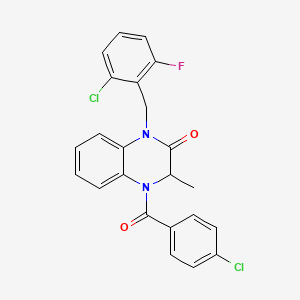

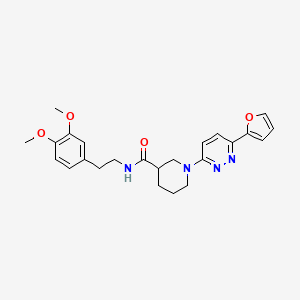

4-Ethyl-1,3-thiazole-2-sulfonamide is a compound with the CAS Number: 1339576-21-4 . It has a molecular weight of 192.26 . The compound is a powder at room temperature .

Molecular Structure Analysis

The IUPAC Name of the compound is 4-ethyl-1,3-thiazole-2-sulfonamide . The InChI Code is 1S/C5H8N2O2S2/c1-2-4-3-10-5 (7-4)11 (6,8)9/h3H,2H2,1H3, (H2,6,8,9) .Physical And Chemical Properties Analysis

4-Ethyl-1,3-thiazole-2-sulfonamide is a powder at room temperature . It has a molecular weight of 192.26 .Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives, including 4-Ethyl-1,3-thiazole-2-sulfonamide, have been found to exhibit antioxidant properties . These compounds can neutralize free radicals in the body, which may help prevent cellular damage and various health conditions.

Analgesic and Anti-inflammatory Properties

Thiazole compounds have been shown to possess analgesic and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions involving pain and inflammation.

Antimicrobial and Antifungal Activities

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . For instance, certain thiazole derivatives synthesized from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde showed promising antimicrobial activities against strains of bacteria such as Bacillus subtilis, Bacillus megaterium, and Escherichia coli .

Antiviral Properties

Thiazole compounds have also been associated with antiviral properties . They could potentially be used in the development of new antiviral drugs.

Diuretic Activity

Thiazole derivatives have been found to exhibit diuretic activity . This suggests potential applications in the treatment of conditions that benefit from increased urine production.

Neuroprotective Properties

Thiazole compounds have shown neuroprotective properties . They could potentially be used in the treatment of neurological disorders.

Antitumor or Cytotoxic Properties

Thiazole compounds have demonstrated antitumor or cytotoxic properties . This suggests potential applications in cancer treatment.

Anticonvulsant Activity

Thiazole derivatives have been associated with anticonvulsant activity . This suggests potential applications in the treatment of conditions such as epilepsy.

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiazoles, the core structure of this compound, are found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), and tiazofurin (an antineoplastic drug) . These compounds target a variety of biological receptors and enzymes, suggesting that 4-Ethyl-1,3-thiazole-2-sulfonamide may also interact with multiple targets.

Mode of Action

Thiazole derivatives have been reported to interact with their targets and cause changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . For example, some thiazole derivatives have been shown to inhibit the synthesis of certain neurotransmitters, such as acetylcholine .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 4-Ethyl-1,3-thiazole-2-sulfonamide may also have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethyl-1,3-thiazole-2-sulfonamide. For instance, the use of green and safer reagents, catalysts, solvents, and auxiliaries in place of conventional toxic chemicals and solvents can reduce the harmful impact on the environment and human health . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in the environment.

Propiedades

IUPAC Name |

4-ethyl-1,3-thiazole-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S2/c1-2-4-3-10-5(7-4)11(6,8)9/h3H,2H2,1H3,(H2,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLVNHUKFDSOSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid](/img/structure/B2422831.png)

![1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2422836.png)

![N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2422844.png)

![1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2422845.png)